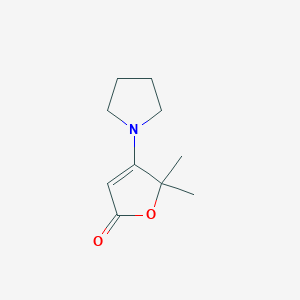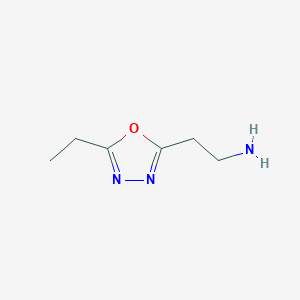
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide
描述
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is a chemical compound with the molecular formula C12H17N3O7 and a molecular weight of 315.28 g/mol . This compound is a derivative of fucose, a hexose deoxy sugar, and is often used as a precursor in the synthesis of more complex carbohydrates. It plays a significant role in the field of glycoscience, particularly in the study and synthesis of glycans, which are essential in various biological processes and disease mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide typically involves the acetylation of beta-l-fucopyranosyl azide. The process begins with the protection of hydroxyl groups in the fucose molecule using acetyl groups. This is achieved by reacting fucose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure selective acetylation of the hydroxyl groups at positions 2, 3, and 4 .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
化学反应分析
Types of Reactions
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen in the presence of a palladium catalyst.
Oxidation Reactions: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) is commonly used as a nucleophile in substitution reactions.
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) are typical reagents for the reduction of azides to amines.
Major Products Formed
Amines: Reduction of the azide group results in the formation of amines.
Hydroxyl Derivatives: Hydrolysis of acetyl groups yields hydroxyl derivatives of the original compound.
科学研究应用
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Glycosylation Reactions: It serves as a key intermediate in glycosylation reactions, which are essential for the synthesis of complex carbohydrates and glycoconjugates.
Disease Research: The compound is used in the study of diseases such as cancer and autoimmune disorders, where glycans play a crucial role in disease mechanisms and progression.
Drug Development: It is employed in the development of glycan-based therapeutics and diagnostic tools.
作用机制
The mechanism of action of 2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide involves its participation in glycosylation reactions. The azide group acts as a nucleophile, attacking electrophilic centers in other molecules to form glycosidic bonds. This process is facilitated by the presence of acetyl groups, which protect the hydroxyl groups and enhance the reactivity of the azide group. The resulting glycosidic bonds are crucial for the formation of complex carbohydrates and glycoconjugates, which are involved in various biological processes and disease mechanisms.
相似化合物的比较
2,3,4-Tri-O-acetyl-beta-l-fucopyranosyl azide can be compared with other similar compounds, such as:
2,3,4-Tri-O-acetyl-alpha-l-fucopyranosyl azide: This compound has a similar structure but differs in the configuration of the anomeric carbon. The beta configuration in this compound makes it more suitable for certain glycosylation reactions.
2,3,4-Tri-O-acetyl-beta-d-galactopyranosyl azide: This compound is similar but derived from galactose instead of fucose.
The uniqueness of this compound lies in its specific configuration and reactivity, making it a valuable tool in glycoscience research and applications.
属性
IUPAC Name |
[(2S,3R,4R,5S,6S)-4,5-diacetyloxy-6-azido-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O7/c1-5-9(20-6(2)16)10(21-7(3)17)11(22-8(4)18)12(19-5)14-15-13/h5,9-12H,1-4H3/t5-,9+,10+,11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZJGETUNXHZRX-MOBXTKCLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)N=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[4-(2-Fluoro-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B3043858.png)


![3-Ethyl-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3043863.png)
![4,4,4-Trifluoro-1-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)butane-1,3-dione](/img/structure/B3043869.png)
![Tert-butyl 3-(benzylamino)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B3043870.png)



